molecular formula C4H8N2O B1595385 5-Methyl-3-pyrazolidinone CAS No. 10234-76-1

5-Methyl-3-pyrazolidinone

Cat. No.: B1595385
CAS No.: 10234-76-1
M. Wt: 100.12 g/mol
InChI Key: WYVJDRGXWOXCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-3-pyrazolidinone (CAS 10234-76-1) is an organic compound with the molecular formula C4H8N2O, serving as a core pyrazolone derivative for research and development . The pyrazolone structural motif is a critical element in medicinal chemistry for designing biologically active molecules . Researchers value this scaffold for its wide range of potential pharmacological applications, including serving as a precursor for antimicrobial, antitumor, and anti-inflammatory agents . Structure-Activity Relationship (SAR) studies indicate that the pyrazolone nucleus, with its multiple reactive sites, is a versatile synthon for generating diverse derivatives, such as through electrophilic substitution or condensation to form spiroheterocycles and acylated products . The related hydrochloride salt (CAS 10234-77-2) is characterized as a white crystalline powder with a melting point of 209-212 °C, suggesting the general stability of this compound class for research purposes . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10234-76-1

Molecular Formula

C4H8N2O

Molecular Weight

100.12 g/mol

IUPAC Name

5-methylpyrazolidin-3-one

InChI

InChI=1S/C4H8N2O/c1-3-2-4(7)6-5-3/h3,5H,2H2,1H3,(H,6,7)

InChI Key

WYVJDRGXWOXCCH-UHFFFAOYSA-N

SMILES

CC1CC(=O)NN1

Canonical SMILES

CC1CC(=O)NN1

Other CAS No.

10234-76-1

Origin of Product

United States

Synthetic Methodologies for 5 Methyl 3 Pyrazolidinone and Its Analogs

Classical and Established Synthetic Routes to the 3-Pyrazolidinone Core

The foundational methods for constructing the 3-pyrazolidinone ring system have been well-established for decades and typically involve the formation of the heterocyclic ring through the reaction of a hydrazine (B178648) derivative with a suitable three-carbon backbone.

Cyclocondensation Reactions with Hydrazine Derivatives

Cyclocondensation reactions are a cornerstone in the synthesis of 3-pyrazolidinones. These reactions involve the joining of two or more molecules to form a ring, accompanied by the elimination of a small molecule, such as water. The use of hydrazine and its derivatives as a key building block is a common theme in these syntheses. researchgate.netarkat-usa.org

A prevalent and versatile method for synthesizing the 3-pyrazolidinone core is the reaction of hydrazine derivatives with α,β-unsaturated esters. researchgate.netarkat-usa.org This approach is valued for its directness and the availability of a wide range of starting materials. researchgate.net The reaction typically proceeds through a Michael addition of the hydrazine to the β-position of the unsaturated ester, followed by an intramolecular cyclization to form the pyrazolidinone ring.

The reaction conditions can be controlled to favor the desired product, often involving heating the reactants with or without a catalyst. researchgate.net For instance, heating α,β-unsaturated esters like acrylates with an excess of hydrazine hydrate (B1144303) is a general method for preparing 3-pyrazolidinones. researchgate.net Catalytic systems, including copper or nickel complexes, can be employed to facilitate the reaction, often under milder conditions. For example, the reaction of 3-chloro-2-hydrazinopyridine (B1363166) with diethyl maleate (B1232345) in the presence of a copper catalyst at 35°C yields the corresponding pyrazolidinone derivative in good yield and purity.

Reactant 1Reactant 2Catalyst/ConditionsProductYieldPurity
Hydrazine derivativeα,β-Unsaturated esterCopper or Nickel complexes, 20-50°CPyrazolidinone derivative--
3-chloro-2-hydrazinopyridineDiethyl maleateCopper catalyst, 35°C, 4 hoursPyrazolidinone derivative78%96%
Ethyl methacrylateHydrazine hydrate80°C, then 390°C under reduced pressure4-methylpyrazolidin-3-one--

Another classical and widely used approach for the synthesis of pyrazolidinone and pyrazolone (B3327878) derivatives is the cyclocondensation of β-ketoesters with hydrazines. beilstein-journals.org This reaction is a fundamental method in heterocyclic chemistry, known for its efficiency in constructing the five-membered ring system. beilstein-journals.org The process involves the initial reaction of the hydrazine with the keto group of the β-ketoester to form a hydrazone, which then undergoes intramolecular cyclization via attack of the second nitrogen atom on the ester carbonyl group, leading to the formation of the pyrazolidinone or pyrazolone ring after dehydration.

The reaction is often carried out under acidic or basic catalysis or simply by heating the reactants together. For example, the reaction of methyl-3-cyclopropyl-3-oxopropionate with phenylhydrazine (B124118) in refluxing acetic acid is a documented one-pot synthesis of a pyrazolone derivative. This method allows for the introduction of substituents at various positions of the pyrazolidinone ring by choosing appropriately substituted β-ketoesters and hydrazines.

Reactant 1Reactant 2ConditionsProduct
β-KetoesterHydrazine derivativeAcetic acid, refluxPyrazolone derivative
Methyl-3-cyclopropyl-3-oxopropionatePhenylhydrazineAcetic acid, reflux4-Cyclopropyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

The synthesis of 3-pyrazolidinones can also be achieved through the reaction of hydrazine derivatives with various carboxylic acid derivatives. researchgate.net This approach offers flexibility in the choice of starting materials. 3-Pyrazolidinone and its derivatives are essentially cyclic hydrazides of 3-hydrazinopropanoic acid. researchgate.netarkat-usa.org Therefore, methods that form this hydrazide linkage followed by cyclization are central to this synthetic strategy.

One such method involves a two-stage process where a hydrazine and a carboxylic acid component first react to form a hydrazide. This intermediate is then cyclized in a second step to yield the corresponding 3-pyrazolidinone. google.com The cyclization step often requires the presence of an acidic catalyst and heating. google.com Alternatively, the reaction can be performed in a one-step process where the formation of the hydrazide and its subsequent cyclization occur in the same reaction vessel, which also necessitates an acidic catalyst. google.com For example, reacting a β-hydroxycarboxylic acid ester with an arylhydrazine can lead to the formation of the arylhydrazide, which is then cyclized. google.com

Employing β-Ketoesters

Routes from β-Hydroxy Esters

An alternative pathway to 3-pyrazolidinones involves the use of β-hydroxy esters as precursors. researchgate.netarkat-usa.org In this method, the hydroxyl group is typically converted into a better leaving group, such as a sulfonate ester (e.g., mesylate or tosylate), to facilitate the subsequent intramolecular cyclization with hydrazine.

For instance, racemic 4-benzyloxycarbonylamino-3-pyrazolidinone was synthesized from methyl N-benzyloxycarbonyl-O-tosylserinate and hydrazine hydrate. arkat-usa.org More recently, non-racemic 3-pyrazolidinones have been prepared starting from L-phenylalanine. arkat-usa.org The amino acid is converted to a β-keto ester, which is then reduced to a β-hydroxy ester. arkat-usa.org Mesylation of the hydroxyl group followed by treatment with hydrazine or a substituted hydrazine leads to the formation of the pyrazolidinone ring. arkat-usa.org This route is particularly valuable for the synthesis of chiral 3-pyrazolidinones.

Starting MaterialKey IntermediateReagents for CyclizationProduct
Methyl N-benzyloxycarbonyl-O-tosylserinate-Hydrazine hydrateRacemic 4-benzyloxycarbonylamino-3-pyrazolidinone
N-Cbz-(S)-3-phenylalanine(3R,4S)-β-hydroxy ester mesylateHydrazine hydrateEpimeric mixture of pyrazolidin-3-ones
N-Cbz-(S)-3-phenylalanine(3R,4S)-β-hydroxy ester mesylateMethylhydrazineRegioisomeric and epimeric mixture of pyrazolidin-3-ones

Advanced and Stereoselective Synthesis of 5-Methyl-3-pyrazolidinone Derivatives

Modern synthetic efforts have focused on developing advanced and stereoselective methods to produce enantiomerically pure or enriched this compound derivatives. These methods are crucial for applications where specific stereoisomers are required, such as in the development of chiral catalysts or pharmaceuticals.

Enantioselective and diastereoselective cycloaddition reactions are powerful tools for creating chiral 5-substituted pyrazolidinones. One of the most significant approaches is the [3+2] cycloaddition of azomethine imines with various dipolarophiles. mdpi.comnih.gov These reactions can be catalyzed by chiral Lewis acids or organocatalysts to induce high levels of stereocontrol. mdpi.comnih.gov For example, copper(II)-catalyzed [3+2] cycloadditions of N,N'-cyclic azomethine imines with 2-acryloyl-3-pyrazolidinones have been shown to produce cycloadducts with high diastereoselectivities and enantioselectivities. nih.gov

The use of chiral auxiliaries attached to the pyrazolidinone core is another strategy to achieve stereoselective synthesis. For instance, camphor-derived pyrazolidinones have been employed as chiral auxiliaries to direct the stereochemical outcome of reactions, leading to functionalized 3-pyrazolidinones with high stereoselectivity.

Furthermore, synthetic strategies starting from chiral precursors, such as α-amino acids, provide a reliable route to enantiomerically pure 3-pyrazolidinones. researchgate.net For example, N-protected glycines can be converted in a multi-step sequence involving Masamune-Claisen homologation, reduction, O-mesylation, and finally cyclization with a hydrazine derivative to yield 5-aminoalkyl-3-pyrazolidinones. researchgate.net

These advanced methods offer precise control over the three-dimensional structure of the target molecules, which is a critical aspect of modern organic synthesis.

Asymmetric Synthetic Strategies for Chiral Pyrazolidinones

The synthesis of chiral pyrazolidinones, which are significant for their potential as antibacterial agents, has been a focus of considerable research. A key strategy involves the asymmetric synthesis of 4-[(t-butoxycarbonyl)amino]-pyrazolidin-3-one. researchgate.net A critical step in this synthesis is the cyclization of a precursor molecule via a Mitsunobu reaction. researchgate.net This reaction is facilitated by using a trifluoroacetyl group to activate the terminal nitrogen atom, enabling the ring closure to form the chiral pyrazolidinone core. researchgate.net

Another approach involves the use of chiral auxiliaries to control stereochemistry. For example, chiral 3-substituted benzosultams have been synthesized through the enantioselective Ru(II)-catalyzed transfer hydrogenation of the corresponding sulfonylimines. These benzosultams are then used as chiral auxiliaries in the asymmetric azidation of their N-acyl derivatives, achieving high π-facial selectivities of up to 99:1. researchgate.net

Furthermore, the reaction of ethyl (2S,3R)-3-chloro-2-(dialkylamino)-3-phenylpropanoates with hydrazine monohydrate leads to the formation of pyrazolidin-3-ones. This transformation proceeds through the selective opening of an in situ generated aziridinium (B1262131) ion, followed by intramolecular amidation to yield the pyrazolidinone ring. researchgate.net Non-racemic 3-pyrazolidinones have also been prepared starting from L-phenylalanine. arkat-usa.org

Enantioselective Conjugate Addition Methodologies

Enantioselective conjugate addition, a type of aza-Michael reaction, is a powerful tool for the stereocontrolled synthesis of pyrazolidinone precursors and related structures. tandfonline.comchinesechemsoc.org This method often employs chiral auxiliaries or catalysts to induce asymmetry. For instance, the conjugate addition of hydroxylamines to pyrazolidinone acrylamides can be achieved with high enantioselectivity. tandfonline.comchinesechemsoc.org Similarly, chiral isoxazolidones have been utilized in the efficient synthesis of enantiomerically pure β2-amino acids, which are valuable building blocks. tandfonline.com

Dual-catalyst systems, combining transition metal photoredox catalysis with chiral Lewis acid catalysis, have emerged as an effective strategy for the highly enantioselective addition of photogenerated α-amino radicals to Michael acceptors. nih.gov This cooperative catalysis approach provides a general method to generate and control the reactivity of these intermediates. nih.gov For example, the reaction between an α-silylmethyl aniline (B41778) and crotonyl oxazolidinone, irradiated with a fluorescent light bulb in the presence of a ruthenium catalyst, yields the conjugate addition product. nih.gov The use of chiral Lewis acids in conjunction with photoredox catalysts offers a robust approach to controlling stereochemistry in such photocatalytic reactions. nih.gov

Multi-Component and Cascade Reaction Approaches

Multi-component reactions (MCRs) and cascade reactions offer efficient pathways to complex molecular architectures like pyrazolidinones from simple starting materials in a single pot, enhancing atom economy and reducing waste. wikipedia.orgtcichemicals.comnih.gov

A notable cascade reaction involves the rhodium(III)-catalyzed C-H bond activation and intramolecular cyclization of pyrazolidinones with iodonium (B1229267) ylides to synthesize pyrazolo[1,2-a]cinnolines. researchgate.net This process is characterized by good regioselectivity and tolerance of various functional groups under mild conditions. researchgate.net Another example is the synthesis of pyrazolidinone fused cinnolines from the reaction of 1-phenylpyrazolidinones with vinylene carbonate, which proceeds via C-H bond cleavage followed by C-C/C-N bond formation and C-O bond cleavage. researchgate.net

The Ugi four-component reaction (Ugi-4CR) is another powerful MCR used in this context. Pyrazolidinones can be synthesized in a two-step sequence starting from α-hydrazonocarboxylic acids. beilstein-journals.org Following a Ugi coupling, the resulting hydrazone undergoes a copper-triggered [3+2] cycloaddition/aerobic oxidation cascade. beilstein-journals.org This cascade can also be initiated by acetic acid. beilstein-journals.org

Organocatalytic approaches have also been developed. For instance, an enantioselective aza-Michael/hemiaminal formation cascade process using enals and N,N'-disubstituted hydrazides, catalyzed by a pyrrolidine (B122466) and benzoic acid system, yields bicyclic pyrazolidin-3-ols with high stereoselectivity. researchgate.net

Reaction TypeKey FeaturesStarting MaterialsProductsRef
Rh(III)-catalyzed cascadeC-H activation, intramolecular cyclizationPyrazolidinones, iodonium ylidesPyrazolo[1,2-a]cinnolines researchgate.net
Cascade ReactionC-H cleavage, C-C/C-N formation1-Phenylpyrazolidinones, vinylene carbonatePyrazolidinone fused cinnolines researchgate.net
Ugi-4CR / Cascade[3+2] cycloaddition, aerobic oxidationα-Hydrazonocarboxylic acidsFused pyrazolidinones beilstein-journals.org
Organocatalytic cascadeaza-Michael/hemiaminal formationEnals, N,N'-disubstituted hydrazidesBicyclic pyrazolidin-3-ols researchgate.net

Preparation of Fused and Bicyclic Pyrazolidinone Systems

Synthesis of Pyrazolo[1,2-a]pyrazoles

The synthesis of pyrazolo[1,2-a]pyrazoles, a class of bicyclic pyrazolidinones, is often achieved through [3+2] cycloaddition reactions of azomethine imines. mdpi.com These azomethine imines, derived from the condensation of 1,2-unsubstituted pyrazolidin-3-ones with aldehydes or ketones, are stable and easy to handle. mdpi.com The cycloaddition with alkynes, particularly terminal ynones, can be catalyzed by heterogeneous catalysts like silica (B1680970) gel-bound Cu(II)-enaminone complexes, leading to the regioselective formation of pyrazolo[1,2-a]pyrazoles. mdpi.com

Rhodium(III)-catalyzed redox-neutral C-H activation/[3+3] cyclization of 2-benzyl-2H-indazole-6-carboxylic acids with iodonium ylides under microwave irradiation has also been reported for the synthesis of related fused systems. researchgate.net Furthermore, condition-controlled divergent reactions of 1-arylpyrazolidinones with allenyl acetates allow for the selective synthesis of structurally diverse pyrazolo[1,2-a]pyrazolones through either mono or double C-H bond alkenylation-annulation. rsc.org A rhodium(III)-catalyzed [4+1] annulation of 1-phenylpyrazolidinones with alkynyl cyclobutanols provides another selective route to these bicyclic structures. acs.org

1,3-Dipolar cycloadditions of azomethine imines derived from rel-(4R,5R)-4-benzoylamino-5-phenyl-3-pyrazolidinone with various dipolarophiles proceed with high regio- and stereoselectivity to afford the corresponding pyrazolo[1,2-a]-pyrazoles. researchgate.netresearchgate.net

Formation of Tetrahydropyrazolo[1,5-c]pyrimidines

The synthesis of the tetrahydropyrazolo[1,5-c]pyrimidine scaffold has been explored as these compounds are attractive for medicinal chemistry. nih.gov A multi-step synthesis has been developed for tetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-diones, starting from methyl acrylate. researchgate.net The key steps involve the formation of 5-{2-[(alkyl)(benzyloxycarbonyl)amino]ethyl}pyrazolidin-3-ones, followed by selective alkylation and subsequent hydrogenolytic deprotection and cyclization. researchgate.netresearchgate.net

Reduction of the aromatic pyrimidine (B1678525) ring in pyrazolo[1,5-a]pyrimidines using complex hydrides like sodium borohydride (B1222165) is a common method to access the tetrahydropyrazolo[1,5-a]pyrimidine core. nih.gov This dearomatization can lead to the formation of both syn- and anti-configured isomers, expanding the structural diversity of the products. nih.gov Hydrogenation of trifluoromethyl-substituted tetrazolo[1,5-a]pyrimidines has been shown to preferentially lead to the formation of 2-aminopyrimidines, while non-trifluoromethylated analogs favor the formation of the tetrahydropyrimidine (B8763341) ring. beilstein-archives.org

Intramolecular Cyclization and Ring-Closure Reactions

Intramolecular cyclization is a key strategy for constructing bicyclic pyrazolidinone systems. A novel pathway to 3,4-fused pyrazolidinone-γ-lactams starts from 2,3-dioxo-4-carboxy-5-(substituted)pyrrolidines. acgpubs.orgacgpubs.org The synthesis involves hydrazonation, followed by a reduction of the resulting enamino ester and subsequent intramolecular cyclization to furnish the bicyclic product. acgpubs.orgacgpubs.org

Silver-amide catalyzed cycloaddition of azomethine imines with terminal alkynes has been developed to produce 5,7-disubstituted bicyclic products with reversed regioselectivity compared to copper-catalyzed methods. nih.gov The reaction proceeds via a stepwise mechanism involving a 1,2-addition of a metal acetylide to the azomethine imine, followed by intramolecular cyclization of a Lewis acid-activated alkyne intermediate. nih.gov

A three-component cascade process involving Pd-catalyzed carboxamidation of an aryl halide and an active methylene (B1212753) compound with a pyrazolidinone, followed by an intramolecular base-catalyzed aldol-type condensation, yields ring-fused pyrazoloisoquinolinones. researchgate.net

Bicyclic SystemSynthetic MethodKey Intermediates/CatalystsStarting MaterialsRef
Pyrazolo[1,2-a]pyrazoles[3+2] CycloadditionAzomethine imines, Cu(II) catalystsPyrazolidin-3-ones, alkynes mdpi.com
Pyrazolo[1,2-a]pyrazolesC-H Alkenylation-AnnulationRh(III) catalysts1-Arylpyrazolidinones, allenyl acetates rsc.org
Tetrahydropyrazolo[1,5-c]pyrimidinesMulti-step synthesis5-{2-[(Alkyl)(Cbz)amino]ethyl}pyrazolidin-3-onesMethyl acrylate, amines researchgate.netresearchgate.net
Tetrahydropyrazolo[1,5-c]pyrimidinesReduction/DearomatizationSodium borohydridePyrazolo[1,5-a]pyrimidines nih.gov
3,4-Fused pyrazolidinone-γ-lactamsIntramolecular CyclizationEnamino esters2,3-Dioxo-4-carboxy-5-(substituted)pyrrolidines acgpubs.orgacgpubs.org
5,7-Disubstituted bicyclic pyrazolidinonesAg-catalyzed CycloadditionSilver amide catalystsAzomethine imines, terminal alkynes nih.gov
PyrazoloisoquinolinonesThree-component cascadePd catalystsAryl halides, pyrazolidinones researchgate.net

Cycloaddition Chemistry Involving Pyrazolidinone Precursors

Cycloaddition reactions represent a powerful and atom-economical strategy for the construction of complex cyclic and bicyclic molecular architectures. In the synthesis of this compound analogs and related fused heterocyclic systems, these reactions are invaluable, allowing for the stereocontrolled formation of multiple carbon-carbon and carbon-heteroatom bonds in a single step. Precursors derived from the pyrazolidinone core, particularly those that can act as dipoles, dienes, or dienophiles, are central to these synthetic methodologies.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a cornerstone in the synthesis of five-membered heterocyclic rings. A prominent application in pyrazolidinone chemistry involves the use of azomethine imines as 1,3-dipoles. mdpi.comacs.org These dipoles are typically generated in situ from pyrazolidinone-based hydrazones. rsc.org The reaction of these azomethine imines with various dipolarophiles, such as alkenes and alkynes, leads to the formation of bicyclic pyrazolidinone derivatives. mdpi.comoup.com

Research has demonstrated that the stereochemical outcome of these cycloadditions can be precisely controlled through catalysis. Both metal-based and organocatalytic systems have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

Metal-Catalyzed [3+2] Cycloadditions: Various transition metals, including copper, nickel, and zirconium, have been employed to catalyze these reactions, enabling the synthesis of chiral pyrazolidinone derivatives.

Copper Catalysis: Copper(I) and Copper(II) complexes are effective catalysts for the [3+2] cycloaddition of N,N-cyclic azomethine imines with terminal alkynes and other dipolarophiles. mdpi.comoup.com For instance, a dinuclear copper complex, [Cu(μ-OH)(tmen)]2Cl2, has been shown to be an effective precatalyst for producing N,N-bicyclic pyrazolidinone derivatives from pyrazolidinone-based dipoles and terminal alkynes. oup.com Similarly, Cu(I)-catalyzed reactions with propioloylpyrazoles as dipolarophiles, using a chiral ligand, have yielded cycloadducts with good-to-excellent yields (70–98%) and high enantioselectivities (80–95% ee). nih.gov

Nickel Catalysis: Chiral nickel(II) complexes have been successfully used in asymmetric [3+2] cycloadditions. nih.gov A diastereodivergent process using a Ni(II) catalyst was developed for the reaction between 3-acryloyl-2-oxazolidinone (B1245777) and N,N'-cyclic azomethine imines, leading to enantiopure pyrazolidine (B1218672) derivatives. mdpi.com Reactions of 2-acryloyl-1-benzyl-5,5-dimethyl-3-pyrazolidinone with nitrile oxides catalyzed by a chiral BINIM-Ni(II) complex resulted in enantioselectivities ranging from 79% to 91% ee. nih.gov

Zirconium Catalysis: Chiral zirconium catalysts, prepared in situ from Zr(OPr)4 and a BINOL ligand, have been utilized for asymmetric intramolecular [3+2] cycloadditions of acylhydrazones, producing condensed pyrazolidine derivatives with high stereoselectivity (cis/trans ratio > 1/99) and enantioselectivities up to 97% ee. nih.gov

Organocatalyzed [3+2] Cycloadditions: The use of small organic molecules as catalysts offers an alternative to metal-based systems. Alkaloid catalysts, for example, have been employed in the asymmetric synthesis of bicyclic pyrazolidinones through the [3+2] cycloaddition of azomethine imines with ketenes, achieving excellent enantioselectivity (up to 95% ee) and high diastereoselectivity (up to 27:1 dr). dcu.ie

Selected Examples of Catalytic [3+2] Cycloadditions of Pyrazolidinone Precursors
Catalyst SystemDipole PrecursorDipolarophileProduct TypeYieldStereoselectivityReference
[Cu(μ-OH)(tmen)]₂Cl₂Pyrazolidinone-based dipoleTerminal AlkyneN,N-Bicyclic PyrazolidinoneGoodN/A oup.com
Cu(NTf₂)₂ / Chiral Ligand L9N,N-Cyclic Azomethine IminePropioloylpyrazole(R)-Bicyclic Pyrazolidinone70-98%80-95% ee nih.gov
(R)-BINIM-Ni(II) Complex2-Acryloyl-1-benzyl-5,5-dimethyl-3-pyrazolidinoneNitrile OxideIsoxazoline-fused PyrazolidinoneHigh79-91% ee nih.gov
Zr(OPr)₄ / (R)-BINOLAcylhydrazoneAlkene (intramolecular)Fused PyrazolidineHigh>1:99 dr, 72-97% ee nih.gov
Alkaloid CatalystAzomethine ImineKetenesBicyclic PyrazolidinoneHighup to 27:1 dr, up to 95% ee dcu.ie

[4+2] Cycloaddition Reactions (Diels-Alder)

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings. sigmaaldrich.comwikipedia.org In the context of pyrazolidinone chemistry, the pyrazolidinone moiety is often used as a chiral template or auxiliary attached to a dienophile. nih.gov This approach allows for highly stereoselective Diels-Alder reactions when combined with a chiral Lewis acid catalyst.

Research has shown that achiral pyrazolidinone templates appended to common dienophiles, when used with chiral Lewis acids like those derived from copper or palladium, can lead to exceptionally high enantioselectivities, in some cases up to 99% ee. nih.gov The steric bulk of substituents on the pyrazolidinone ring, particularly at the N(1) and C-5 positions, is critical for achieving optimal selectivity. nih.gov Lewis acids with square planar geometries, such as Cu(OTf)2 and Pd(ClO4)2, have proven particularly effective in these transformations. nih.gov

Enantioselective Diels-Alder Reactions Using Pyrazolidinone-Appended Dienophiles
DienophileDieneLewis Acid CatalystEnantioselectivity (ee)Reference
Pyrazolidinone with N(1)-naphthylmethyl groupCyclopentadieneChiral Cu(II) or Pd(II)up to 99% nih.gov
Pyrazolidinone with smaller N(1) groupsCyclopentadieneChiral Cu(II) or Pd(II)Lower nih.gov

Other Cycloaddition Strategies

Beyond the more common [3+2] and [4+2] pathways, other cycloaddition methodologies have been explored. For example, [3+3] cycloadditions have been reported where catalytically generated metallo-enolcarbenes react with azomethine imines derived from pyrazolidinones. nih.gov This method provides access to six-membered tetrahydropyridazine rings fused to the pyrazolidinone core. nih.gov Such strategies expand the synthetic toolkit, allowing for the creation of a diverse range of pyrazolidinone-containing heterocyclic systems.

Chemical Reactivity and Transformations of the 5 Methyl 3 Pyrazolidinone Core

Transformations on the Pyrazolidinone Ring System

The pyrazolidinone ring, a saturated five-membered heterocycle containing two adjacent nitrogen atoms and a ketone group, exhibits a rich and varied reactivity. It can undergo oxidation, reduction, and processes that lead to the opening or rearrangement of the ring structure.

Oxidation Reactions of the Pyrazolidinone Moiety

The oxidation of the pyrazolidinone core can lead to several different products, depending on the oxidant used and the substitution pattern of the pyrazolidinone. Common transformations include dehydrogenation to form the corresponding unsaturated pyrazolinone or the formation of dimeric structures. rsc.org For instance, the electrochemical oxidation of 1-phenylpyrazolidin-3-one in acetonitrile (B52724) yields 1-phenylpyrazolin-3-one. rsc.org

Visible-light-induced aerobic oxidation of N1-substituted pyrazolidin-3-ones in the presence of a photocatalyst represents a modern approach to generate azomethine imines. researchgate.net However, this reaction can sometimes be accompanied by a competitive endocyclic oxidation, which results in the formation of 1,2-dihydro-3H-pyrazol-3-one derivatives. researchgate.net The use of stronger oxidizing agents, such as mercuric oxide, on 5-aryl-3-pyrazolidinones can lead to the oxidative fragmentation of the ring system to produce olefins. cdnsciencepub.com This reaction is believed to proceed through an intermediate cyclic α-carbonyl azo compound. cdnsciencepub.com

Furthermore, 5-Methyl-3-pyrazolidinone hydrochloride can be oxidized to its corresponding pyrazolidinone derivatives using common oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide. In some cases, oxidation can lead to dimeric products, as seen in the electrochemical oxidation of 1-phenyl-4,4-dimethylpyrazolidin-3-one. rsc.org A specialized oxidative cascade, triggered by copper(II) acetate (B1210297), can transform Ugi adducts derived from α-hydrazonocarboxylic acids into fused pyrazolidinone systems through a sequence involving a [3+2] cycloaddition and subsequent aerobic oxidation. beilstein-journals.orgd-nb.info

Starting MaterialReagent(s)/ConditionsProduct(s)Reference
1-Phenylpyrazolidin-3-oneElectrochemical oxidation1-Phenylpyrazolin-3-one rsc.org
N1-Substituted pyrazolidin-3-onesVisible light, photocatalyst, airAzomethine imines / 1,2-Dihydro-3H-pyrazol-3-ones researchgate.net
5-Aryl-3-pyrazolidinonesMercuric oxide (HgO)Olefins (via fragmentation) cdnsciencepub.com
1-(1-methylethyl)-5-methyl-3-pyrazolidinoneHydrogen peroxide (H₂O₂), Acetic acidOxidized pyrazolidinone derivative mnstate.edu
Ugi adduct from α-hydrazonocarboxylic acidCopper(II) acetate (Cu(OAc)₂)Fused pyrazolidinone d-nb.info

Reduction Reactions and Pathways

The reduction of the pyrazolidinone ring primarily targets the amide carbonyl group. The choice of reducing agent dictates the extent of reduction. Strong reducing agents like lithium aluminum hydride (LAH) can reduce the carbonyl group. tandfonline.com However, the reactivity can be dependent on the substitution at the nitrogen atoms; for example, LAH is most effective on 1,2-disubstituted Δ³-pyrazolin-5-ones. tandfonline.com For the parent this compound, reduction with agents such as sodium borohydride (B1222165) or LAH can yield various reduced forms, and over-reduction can lead to the corresponding 5-methylpyrazolidine.

Catalytic hydrogenation is another widely used method, often employed to reduce the double bond of pyrazolinones to afford pyrazolidinones. tandfonline.com This method has been successfully used to prepare pyrazolidinone itself from its corresponding pyrazolinone precursor. tandfonline.com In more complex systems, such as in the synthesis of chiral pyrazolidinones, catalytic hydrogenation can be used for the selective reductive cleavage of a C-O bond at the C4 position, particularly after the hydroxyl group has been activated by acylation. google.com This highlights the utility of reduction in modifying substituents on the ring without necessarily reducing the core carbonyl. Furthermore, the entire pyrazolidinone moiety can be transformed under reductive conditions into analogues of β-alanine. rsc.org

Starting Material/PrecursorReagent(s)/ConditionsProduct(s)Reference
PyrazolinonesCatalytic Hydrogenation (e.g., H₂/Pd)Pyrazolidinones tandfonline.com
1,2-Disubstituted Δ³-pyrazolin-5-onesLithium aluminum hydride (LAH)Pyrazolidinones tandfonline.com
This compound hydrochlorideLiAlH₄ or NaBH₄Reduced forms / 5-Methylpyrazolidine
N²,O-bis-acylated 4-hydroxypyrazolidinoneCatalytic Hydrogenation4-Deoxy-pyrazolidinone google.com
C-Glycosyl pyrazolidinoneReductionGlycosyl β-alanine analog rsc.org

Ring-Opening and Rearrangement Processes

The pyrazolidinone ring can undergo several fascinating ring-opening and rearrangement reactions, often induced by photochemical or thermal means. A notable transformation is the photochemical ring contraction of 2-phenylpyrazolidin-3-ones, which yields 1-anilino-azetidin-2-ones, a class of β-lactams. rsc.orgacs.org This rearrangement proceeds with retention of stereochemistry. rsc.org

Ring-opening can also be a consequence of oxidation. The oxidation of certain pyrazoline intermediates, formed during multi-step syntheses, can lead to ring-opened azo or hydrazono derivatives as an alternative pathway to the formation of fused pyrazolidinone rings. beilstein-journals.org A more drastic ring cleavage is observed in the oxidative fragmentation of 5-aryl-3-pyrazolidinones with mercuric oxide, which breaks down the ring to form olefins. cdnsciencepub.com

Rearrangements can also lead to different heterocyclic systems. For example, a "ring switching" transformation has been observed where a 4-benzyloxycarbonylamino-5-phenylpyrazolidinone derivative, upon treatment with acetone (B3395972) and an acid catalyst, rearranges into an N-iminohydantoin. arkat-usa.org In a different process, the attempted deprotection of a Cbz group from a similar pyrazolidinone via catalytic hydrogenation resulted in an unexpected rearrangement to an N-aminohydantoin. arkat-usa.org

Reactivity at Nitrogen Centers (N1 and N2)

The two nitrogen atoms within the this compound core, designated N1 and N2, exhibit distinct reactivity profiles, allowing for selective functionalization. The N1 atom, being a hydrazinic nitrogen, is generally more nucleophilic than the N2 atom, which is part of an amide linkage. ru.nl

Alkylation and Acylation Strategies

The differential nucleophilicity of the two nitrogen atoms is the key to selective functionalization. The N1 nitrogen readily reacts with a variety of electrophiles. For instance, it reacts with aldehydes or ketones, often under acidic catalysis, to form the corresponding azomethine imines. arkat-usa.org

Once the N1 position is substituted (e.g., alkylated or acylated), the N2 (amidic) nitrogen can be functionalized. arkat-usa.orgresearchgate.net Alkylation of the N2 position is typically achieved using primary alkyl halides in the presence of a base in a polar aprotic solvent. arkat-usa.orgresearchgate.net This sequential N1, then N2, functionalization provides a powerful strategy for creating fully substituted 1,2-disubstituted pyrazolidinones. arkat-usa.orgresearchgate.net

Acylation reactions also show selectivity. N1-acylation of pyrazolidinones is a straightforward process that can be accomplished using acid chlorides or carboxylic acids activated with coupling reagents. mnstate.edu The resulting pyrazolidinone moiety can be further acylated, demonstrating its utility as a scaffold in synthesis. rsc.org

Nitrogen CenterReaction TypeReagent(s)/ConditionsProduct TypeReference
N1 (Hydrazinic)Reductive AlkylationAldehydes/Ketones, H₂, Pd/CN1-Alkyl pyrazolidinone arkat-usa.org
N1 (Hydrazinic)AcylationAcid chloride (RCOCl), baseN1-Acyl pyrazolidinone mnstate.edu
N2 (Amidic)AlkylationAlkyl halide (R-X), base (e.g., K₂CO₃), DMFN1,N2-Disubstituted pyrazolidinone arkat-usa.orgresearchgate.net
N1 (Hydrazinic)Formation of Azomethine ImineAldehyde/Ketone, acid catalystN1-alkylidene pyrazolidinone N,N-betaine arkat-usa.org

Functional Group Interconversions on Nitrogen

Functional groups introduced onto the nitrogen atoms can be further transformed, expanding the synthetic utility of the pyrazolidinone core. A key example is the reduction of azomethine imines, which are readily formed at the N1 position. arkat-usa.org These intermediates can be reduced by complex metal hydrides, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to furnish N1-alkylated pyrazolidinones. arkat-usa.orgresearchgate.net This two-step sequence of condensation followed by reduction serves as an effective method for the reductive alkylation of the N1 position. arkat-usa.org

Protecting groups are commonly used on the nitrogen atoms during multi-step syntheses and their removal represents another important functional group interconversion. For example, a tert-butoxycarbonyl (Boc) group attached to the N2 nitrogen can be efficiently removed under acidic conditions to liberate the free N-H group, making it available for subsequent reactions. google.com Similarly, other protecting groups like the carbobenzyloxy (Cbz) group can be removed, although this can sometimes trigger unexpected rearrangements of the pyrazolidinone ring. arkat-usa.org The basic nature of the sp2-hybridized N2 nitrogen in the pyrazole (B372694) ring system suggests its reactivity towards various electrophiles, a principle that extends to the pyrazolidinone core. nih.gov

Reactivity at the Carbonyl Group (C3)

The carbonyl group at the C3 position is a key functional group that influences the chemical properties of the pyrazolidinone ring and participates in several important transformations. While it is part of a relatively stable five-membered ring amide (a lactam), it still exhibits reactivity characteristic of a carbonyl function, primarily through reduction and ring transformation reactions.

Reduction Reactions:

The carbonyl group of the pyrazolidinone ring can be subjected to reduction. The outcomes of these reactions are dependent on the reducing agents and reaction conditions employed. For instance, the reduction of pyrazolidinones is a known method for the synthesis of 3-pyrazolines. csic.es The hydrochloride salt of this compound can undergo reduction to yield different reduced forms, although specific reagents for the parent compound are not extensively detailed in readily available literature. In related, more complex pyrazolidinone systems, selective reductions are crucial. For example, in the synthesis of certain 4,5-disubstituted pyrazolidinones, a key step involves the selective reductive cleavage of a C-O bond adjacent to the carbonyl group, a process that is significantly influenced by the substituents on the ring and reaction conditions such as solvent and the presence of additives like tertiary amines. google.com

Ring Contraction to β-Lactams:

A notable transformation involving the C3-carbonyl and the adjacent nitrogen atoms is the photochemically mediated ring contraction of pyrazolidin-3-ones to form β-lactams. acs.org This reaction represents a significant structural alteration of the heterocyclic core and highlights the potential of the pyrazolidinone system as a precursor for other important heterocyclic structures like the azetidin-2-one (B1220530) (β-lactam) ring, which is a core component of many antibiotic drugs. acs.org

The table below summarizes the key transformations involving the C3-carbonyl group.

Transformation Description Significance Reference
ReductionThe C3 carbonyl can be reduced to a methylene (B1212753) group or a hydroxyl group, depending on the reagents and conditions.Synthesis of related heterocyclic structures like 3-pyrazolines. csic.es
Ring ContractionPhotochemically induced rearrangement to form a four-membered β-lactam ring.Provides a synthetic route to β-lactam antibiotic substitutes. acs.org

Reactivity at the Methyl Group (C5) and Other Substituent Positions

The C5 position, which bears the methyl group, is another site of significant reactivity in the this compound core. The protons on the methyl group and the proton on the C5 carbon itself can be abstracted under basic conditions, generating a nucleophilic center that can react with various electrophiles.

Alkylation and Condensation Reactions:

The methyl group at the C5 position can be functionalized through reactions such as alkylation and condensation. For instance, in the presence of a base like sodium methoxide (B1231860) in methanol (B129727) or ethanol (B145695), this compound can react with electrophiles. A prominent example is its condensation with aldehydes, such as 5-chloro-2-benzaldehyde derivatives, to form Schiff bases or other heterocyclic adducts. The regioselectivity of these reactions can be influenced by factors like solvent polarity and temperature.

The general principle of this reactivity is the deprotonation at the α-carbon (C5) to the carbonyl group, which is a common feature in carbonyl chemistry. Although the C5 carbon is also adjacent to a nitrogen atom, its position alpha to the C3-carbonyl makes its attached protons acidic enough to be removed by a suitable base. This allows for the introduction of various substituents at this position. The hydrochloride salt of this compound is also noted to undergo substitution reactions at the C5-methyl group under appropriate conditions.

Horner-Wadsworth-Emmons Approach:

In more complex synthetic schemes involving related pyrazolidinone structures, the C5 position can be functionalized using powerful synthetic tools. For example, a Horner-Wadsworth-Emmons approach has been used to create 4-methylidenepyrazolidin-3-ones. thieme-connect.com This methodology involved the addition of Grignard reagents to a 4-diethoxyphosphoryl-pyrazolidin-3-one intermediate at the C5 position to introduce substituents like a methyl group. thieme-connect.com This demonstrates the accessibility of the C5 position to strong carbon nucleophiles for C-C bond formation. thieme-connect.com

The table below details some of the key transformations at the C5 position.

Reaction Type Reagents & Conditions Product Type Reference
CondensationAldehydes (e.g., 5-chloro-2-benzaldehyde), Sodium Methoxide, MethanolSchiff bases / Heterocyclic adducts
SubstitutionGeneral (unspecified)C5-functionalized pyrazolidinones
Grignard AdditionGrignard reagents (e.g., MeMgCl), THF5-substituted pyrazolidinones thieme-connect.com

Advanced Derivatization and Functionalization Strategies for 5 Methyl 3 Pyrazolidinone

Synthesis of Polysubstituted 3-Pyrazolidinones

The synthesis of polysubstituted 3-pyrazolidinones, including those with a methyl group at the 5-position, is a key area of research aimed at creating structural diversity. arkat-usa.org These methods allow for the introduction of various functional groups at different positions of the pyrazolidinone ring, leading to a wide array of derivatives with potential applications in pharmaceuticals and catalysis. arkat-usa.org

Common synthetic strategies involve the cyclization of precursors like α,β-unsaturated esters or β-hydroxy esters with hydrazine (B178648) derivatives. arkat-usa.orgresearchgate.net For instance, the reaction of hydrazine derivatives with α,β-unsaturated esters, often catalyzed by copper or nickel complexes, provides a direct route to 3-pyrazolidinone derivatives. Another approach involves the use of β-hydroxy esters, which undergo cyclization with hydrazine derivatives to form the pyrazolidinone ring. arkat-usa.org

A significant advancement in this area is the sequential derivatization of the pyrazolidinone core. This allows for the stepwise introduction of substituents at the N(1) and N(2) positions, as well as at other positions on the ring. For example, a five-step synthesis has been developed to produce fully substituted (4R,5R)-4-aminopyrazolidin-3-ones. arkat-usa.org This process includes the initial preparation of 5-substituted (4R,5R)-4-benzyloxycarbonylamino-3-pyrazolidinones, followed by reductive alkylation at N(1), alkylation of the N(2) position, and finally, deprotection and further functionalization of the amino group. arkat-usa.org This stepwise approach offers precise control over the substitution pattern, enabling the synthesis of highly functionalized molecules. arkat-usa.org

Table 1: Synthetic Strategies for Polysubstituted 3-Pyrazolidinones

Strategy Precursors Key Steps Notes
Cyclization of α,β-Unsaturated Esters Hydrazine derivatives, α,β-unsaturated esters Michael addition followed by intramolecular cyclization. Often catalyzed by transition metals like copper or nickel.
Cyclization of β-Hydroxy Esters Hydrazine derivatives, β-hydroxy esters Cyclization under specific reaction conditions. Provides an alternative route to the pyrazolidinone core. arkat-usa.org
Sequential Derivatization 5-substituted 4-amino-3-pyrazolidinones Reductive alkylation, N-alkylation, deprotection. Allows for stepwise functionalization at multiple positions. arkat-usa.org
'Ring Switching' Transformation 5,6-dihydro-2H-pyran-2-one, hydrazine hydrate (B1144303) Reaction in ethanol (B145695) at room temperature. Yields 5-(2-hydroxyethyl)pyrazolidin-3-one (B575805) quantitatively. researchgate.net

Incorporation of Chiral Auxiliaries and Stereocontrol Elements

Achieving stereocontrol in the synthesis of 5-methyl-3-pyrazolidinone derivatives is critical for their application as chiral building blocks, ligands, and catalysts. arkat-usa.orgresearchgate.net The incorporation of chiral auxiliaries and other stereocontrol elements allows for the synthesis of enantiomerically pure or enriched compounds.

One effective strategy involves the use of chiral auxiliaries derived from natural products, such as camphor. arkat-usa.org Camphor-derived pyrazolidinones have been successfully employed to direct the stereochemical outcome of subsequent reactions. arkat-usa.org These auxiliaries create a chiral environment that influences the approach of reagents, leading to high levels of stereoselectivity.

Another approach focuses on the inherent chirality of substituted pyrazolidinones themselves. For example, polysubstituted chiral 3-pyrazolidinones have been used as templates in stereoselective reactions, including enantioselective Diels-Alder cycloadditions. arkat-usa.org The stereocenters within the pyrazolidinone ring dictate the facial selectivity of the reaction, resulting in the formation of specific stereoisomers of the products.

Recent research has also demonstrated the use of biocatalysis to achieve high levels of stereocontrol. The enzyme ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has been shown to catalyze the hydroamination of fumarate (B1241708) with arylhydrazines, yielding optically pure (S)-N-arylated aspartic acids which can then be cyclized to chiral pyrazolidin-3-ones with excellent enantiomeric excess (>99% ee). acs.org This chemoenzymatic approach provides a powerful and environmentally friendly method for accessing enantiomerically pure pyrazolidinones.

Furthermore, highly enantioselective conjugate additions of hydrazines to α,β-unsaturated imides have been developed. This method, which can be influenced by the choice of an achiral template, allows for the synthesis of a variety of chiral pyrazolidinones with high selectivity, making them accessible for use as chiral auxiliaries and ligands. researchgate.net

Design and Synthesis of Amino Acid-Derived 3-Pyrazolidinones

The integration of amino acid motifs into the 3-pyrazolidinone scaffold has led to the development of novel compounds with significant potential in medicinal chemistry, particularly as peptide mimetics. researchgate.net These derivatives combine the structural features of amino acids and the pyrazolidinone ring, offering unique three-dimensional arrangements and functional group displays.

A common synthetic route to amino acid-derived 3-pyrazolidinones starts from N-protected amino acids. For instance, N-Boc-glycine can be converted in four steps to 5-tert-butoxycarbonylaminomethyl-3-pyrazolidinones. researchgate.net This sequence typically involves a Masamune-Claisen homologation, reduction, O-mesylation, and subsequent cyclization with a hydrazine derivative. researchgate.net The resulting N-protected pyrazolidinone can be deprotected to yield the free amine, which serves as a versatile intermediate for further functionalization. researchgate.net

Similarly, non-racemic 3-pyrazolidinones have been prepared from L-phenylalanine. arkat-usa.org The synthesis begins with the conversion of N-Cbz-(S)-phenylalanine into a β-keto ester, followed by reduction to a β-hydroxy ester. After mesylation, cyclization with hydrazine hydrate yields the desired pyrazolidinone derivative. arkat-usa.org

These amino acid-derived pyrazolidinones are valuable intermediates for the synthesis of more complex heterocyclic systems. For example, hydrogenolytic deprotection of 5-(N-alkyl-N-Cbz-aminomethyl)pyrazolidin-3-ones followed by cyclization has been used to create novel perhydroimidazo[1,5-b]pyrazole systems. researchgate.net

Table 2: Synthesis of Amino Acid-Derived 3-Pyrazolidinones

Starting Amino Acid Key Synthetic Steps Resulting Pyrazolidinone Derivative
N-Boc-glycine Masamune-Claisen homologation, reduction, O-mesylation, cyclization 5-tert-butoxycarbonylaminomethyl-3-pyrazolidinones researchgate.net
N-Cbz-(S)-phenylalanine Conversion to β-keto ester, reduction, mesylation, cyclization Non-racemic pyrazolidin-3-ones arkat-usa.org

Development of Novel Heterocyclic Systems Incorporating the this compound Moiety

The this compound ring serves as a versatile building block for the construction of novel fused and bicyclic heterocyclic systems. arkat-usa.orgresearchgate.net These complex structures are of significant interest due to their potential biological activities and applications in materials science.

One prominent strategy for constructing fused systems is through intramolecular cyclization reactions. For example, the "tert-amino effect" has been utilized in the synthesis of fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives. beilstein-journals.org This involves the Knoevenagel condensation of a 5-tert-amino-3-methyl-1-phenylpyrazolone-4-carboxaldehyde with active methylene (B1212753) compounds, followed by an intramolecular cyclization. beilstein-journals.org

Another powerful method is the 1,3-dipolar cycloaddition of azomethine imines derived from 3-pyrazolidinones. researchgate.netarkat-usa.org These dipoles react with various dipolarophiles, such as alkynes and alkenes, to form bicyclic pyrazolidinones, including pyrazolo[1,2-a]pyrazoles. researchgate.netarkat-usa.orgmdpi.com The stereoselectivity of these cycloadditions can often be controlled, leading to the formation of specific stereoisomers. arkat-usa.orgarkat-usa.org This approach is particularly valuable for creating peptide mimetics with constrained conformations. arkat-usa.orgresearchgate.net

Furthermore, catalytic system-controlled divergent reactions have been developed to construct diverse nitrogen-containing heterocycles. For instance, the reaction of pyrazolidinones with 3-alkynyl-3-hydroxyisoindolinones can be directed by different catalytic systems to produce distinct heterocyclic scaffolds, including tetrahydropyrimidinones and 3-acylindoles, through selective N-N bond activation.

The synthesis of novel 3,4-fused pyrazolidinone γ-lactam bicyclic moieties has also been achieved. acgpubs.org This involves the hydrazonation of 2,3-dioxo-4-carboxy-5-(substituted)pyrrolidines, followed by reduction and intramolecular cyclization to yield the unprecedented fused heterocyclic system. acgpubs.org

These advanced strategies highlight the versatility of the this compound core in generating a wide range of novel and complex heterocyclic structures with significant potential for various applications.

Spectroscopic and Structural Elucidation Methodologies in 5 Methyl 3 Pyrazolidinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5-Methyl-3-pyrazolidinone, providing detailed information about the atomic arrangement and stereochemistry.

Proton NMR is instrumental in assigning the relative and absolute stereochemistry of substituted pyrazolidinones. The chemical shifts and coupling constants of the protons on the pyrazolidinone ring are particularly diagnostic. For instance, in derivatives of this compound, the coupling constants between vicinal protons can help determine the cis or trans relationship of substituents. ipb.pt The stereochemistry of related pyrazolidinone systems has been successfully determined using ¹H NMR, often in conjunction with other techniques like X-ray crystallography. acs.org

In the ¹H NMR spectra of pyrazolidinone derivatives, the protons attached to the heterocyclic ring typically resonate at specific chemical shifts. For example, protons on aziridine (B145994) rings, a related three-membered heterocycle, appear around δ 1.5 ppm. ipb.pt The chemical shifts in this compound would be influenced by the methyl group and the carbonyl function.

Proton Type Typical Chemical Shift Range (ppm) Notes
CH₃~1.2-1.5Influenced by the ring structure.
CH₂~2.0-3.0Diastereotopic protons may show distinct signals.
CH (at C5)~3.5-4.5Position is sensitive to substituents and stereochemistry.
NHVariableBroad signal, position dependent on solvent and concentration.

This table presents generalized data; actual values can vary based on the specific derivative and experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. chemguide.co.uk The chemical shifts of the carbon atoms in the pyrazolidinone ring are indicative of their chemical environment. The carbonyl carbon (C=O) is typically found significantly downfield, often in the range of 150-200 ppm. chemguide.co.uk The carbon bearing the methyl group (C5) and the adjacent methylene (B1212753) carbon (C4) will have distinct signals that help to confirm the core structure of this compound. In a study on related 1-phenyl-3-pyrazolidinones, the ¹³C NMR chemical shift of the N-phenyl group was used to correlate with inhibitor potency. nih.gov

Carbon Atom Typical Chemical Shift Range (ppm) Notes
CH₃~15-25
C4~30-40
C5~45-55
C3 (C=O)~170-180The carbonyl carbon is significantly deshielded.

This table presents generalized data; actual values can vary based on the specific derivative and experimental conditions.

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for unambiguously assigning proton and carbon signals, especially in complex derivatives. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for conformational analysis. columbia.edu NOESY experiments detect through-space interactions between protons that are in close proximity, typically within 4-5 Å. columbia.edumdpi.com This information is critical for determining the preferred conformation of the five-membered pyrazolidinone ring, which can exist in various envelope or twisted forms. researchgate.net For instance, NOESY can reveal spatial relationships between the methyl group at C5 and other protons on the ring or on substituents, thereby defining the molecule's three-dimensional shape in solution. mdpi.comchemrxiv.org The structures of cycloadducts of pyrazolidinones have been determined using NOESY spectroscopy. znaturforsch.com

Carbon (13C) NMR for Structural Characterization

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. edinst.commt.com The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, which typically appears around 1700 cm⁻¹. Other characteristic bands include N-H stretching and bending vibrations, as well as C-H stretching and bending from the methyl and methylene groups.

Raman spectroscopy provides complementary information. While the carbonyl stretch is also observable in Raman spectra, non-polar bonds, such as the C-C backbone, often produce stronger signals. mt.comspectroscopyonline.com The sharpness of Raman peaks can aid in distinguishing between different vibrational modes. researchgate.net For instance, the symmetric and asymmetric stretches of the methyl group can be identified. spectroscopyonline.comspectroscopyonline.com

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
N-HStretch3200-3400 (broad)
C-H (sp³)Stretch2850-30002850-3000
C=OStretch~1700 (strong)~1700
N-HBend1500-1600
CH₂/CH₃Bend1350-14701350-1470
C-NStretch1000-1250

This table presents generalized data; actual values can vary based on the specific derivative and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. scienceready.com.aututorchase.com In a typical mass spectrum, the molecular ion peak (M⁺) will correspond to the molecular weight of the compound (100.12 g/mol for this compound).

The fragmentation of the molecular ion provides a "fingerprint" that can help to confirm the structure. tutorchase.com Common fragmentation pathways for cyclic compounds involve the loss of small, stable molecules or radicals. For this compound, potential fragmentations could include the loss of the methyl group, cleavage of the N-N bond, or ring-opening followed by further fragmentation. The analysis of these daughter ions helps to piece together the molecular structure. tutorchase.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS have been used for the analysis of pyrazolone (B3327878) derivatives. nih.gov

Ion m/z (mass-to-charge ratio) Possible Identity
[C₄H₈N₂O]⁺100Molecular Ion
[C₃H₅N₂O]⁺85Loss of CH₃
[C₄H₇NO]⁺85Loss of NH
[C₂H₅N]⁺43Fragment from ring cleavage

This table presents hypothetical fragmentation data for illustrative purposes. Actual fragmentation patterns can be complex and depend on the ionization method.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, including precise bond lengths, bond angles, and the absolute configuration of chiral centers. caltech.edunih.gov For derivatives of this compound that are chiral, X-ray analysis of a single crystal can unambiguously determine the (R) or (S) configuration at the stereogenic center(s). acs.orgdcu.ie This technique has been crucial in confirming the stereochemical outcomes of asymmetric syntheses of pyrazolidinone derivatives. researchgate.net

The solid-state structure also reveals intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing and physical properties of the compound. The determination of the absolute configuration is often aided by the calculation of the Flack parameter. caltech.edunih.gov

Structural Parameter Typical Value Range Notes
C-C Bond Length1.50 - 1.54 Å
C-N Bond Length1.45 - 1.49 Å
N-N Bond Length~1.45 Å
C=O Bond Length~1.23 Å
Ring ConformationEnvelope or TwistedThe five-membered ring is non-planar.

This table presents generalized data from related structures; specific values for this compound would require experimental determination.

Chiroptical Spectroscopy in this compound Research

Chiroptical spectroscopy encompasses a set of techniques that provide information about the three-dimensional arrangement of atoms in chiral molecules. These methods are particularly valuable in the stereochemical analysis of compounds like this compound, which contains a stereocenter at the C(5) position. By analyzing the differential interaction of chiral molecules with left and right circularly polarized light, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) offer deep insights into the absolute configuration and conformational preferences of these heterocyclic systems.

Circular Dichroism (CD) for Configurational Assignment

Circular Dichroism (CD) spectroscopy is a powerful and sensitive method for determining the absolute configuration of chiral compounds, including 5-substituted pyrazolidin-3-ones. This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum provides information about the electronic transitions within the molecule and how they are perturbed by the chiral environment.

For pyrazolidin-3-ones, which can be considered heterocyclic analogs of γ-lactams, the electronic transitions of the amide chromophore are of primary interest. figshare.com Typically, two main electronic transitions are observed for amides and lactams in the accessible UV region: a lower energy n-π* transition and a higher energy π-π* transition. figshare.com The sign and magnitude of the Cotton effect (CE) associated with these transitions, particularly the n-π* transition, can be directly correlated with the absolute configuration of the stereogenic center at C(5) and the conformation of the five-membered ring. figshare.comacs.org

Research has shown that the sign of the n-π* Cotton effect, which appears in the 230-250 nm region for pyrazolidin-3-ones, is a reliable indicator of the absolute configuration at C(5). acs.org This correlation is often interpreted using empirical rules, such as Weigang's lactam sector rule. acs.org According to this rule, the conformation of the pyrazolidinone ring is the primary determinant of the sign of the n-π* CE. acs.org The five-membered ring in these compounds typically adopts an envelope conformation, where the C(5) atom is out of the plane of the other four atoms. The orientation of the substituent at C(5) (quasi-equatorial or quasi-axial) influences this conformation and, consequently, the observed CD spectrum. acs.org

For instance, in a study of various 5-substituted pyrazolidin-3-ones, it was established that for compounds with an (R) configuration at C(5) and a specific ring conformation, a negative n-π* Cotton effect is observed. figshare.com Conversely, a positive n-π* Cotton effect can indicate a different ring conformation or an opposite configuration at C(5). figshare.com The presence of substituents on the nitrogen atoms (N(1) and N(2)) can also significantly influence the conformation of the pyrazolidinone ring due to steric interactions, thereby affecting the CD spectrum. acs.org

The table below presents selected data from a study on 5-substituted pyrazolidin-3-ones, illustrating the relationship between the structure and the observed Cotton effects.

CompoundConfiguration at C(5)Solventλmax (nm) [Δε] (n-π)λmax (nm) [Δε] (π-π)
(5R)-5-((R)-1,2-dihydroxyethyl)-pyrazolidin-3-oneRMeOH231 (-1.31)199 (-2.24)
(5R)-5-((R)-1,2-dihydroxyethyl)-2-methyl-pyrazolidin-3-oneRMeOH230 (-1.60)201 (-2.00)
(5R)-5-((R)-1,2-dihydroxyethyl)-1-methyl-pyrazolidin-3-oneRMeOH248 (+0.25)210 (-2.05)
(5S)-5-((S)-1,2-dihydroxyethyl)-pyrazolidin-3-oneSMeOH231 (+1.25)200 (+2.10)
(5S)-5-((S)-1,2-dihydroxyethyl)-1-methyl-pyrazolidin-3-oneSMeOH248 (-0.23)209 (+1.95)

This table is generated based on data reported for analogous 5-substituted pyrazolidin-3-ones to illustrate the principles discussed. The specific values for this compound may vary. figshare.com

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the variation of the optical rotation of a chiral substance with the wavelength of light. wikipedia.org An ORD spectrum is a plot of specific rotation [α] against wavelength (λ). The curve generated is known as a dispersion curve. In the regions where the molecule absorbs light, the ORD curve shows a characteristic peak and trough, a phenomenon known as the Cotton effect. jascoeurope.comslideshare.net

The CD and ORD phenomena are intimately related through the Kronig-Kramers transforms. pg.edu.pl A CD peak corresponds to the inflection point of a Cotton effect curve in an ORD spectrum. jascoeurope.com A positive Cotton effect in ORD (where the peak is at a longer wavelength than the trough) corresponds to a positive CD band, and a negative Cotton effect (trough at a longer wavelength than the peak) corresponds to a negative CD band. jascoeurope.com

While extensive research has been published on the use of CD spectroscopy for the configurational analysis of pyrazolidinones, specific and detailed Optical Rotatory Dispersion (ORD) studies focused solely on this compound are not prominently featured in the reviewed scientific literature. However, based on the established principles of chiroptical spectroscopy and the known CD data for this class of compounds, the expected characteristics of its ORD spectrum can be inferred.

Given that this compound exhibits a Cotton effect in its CD spectrum associated with the n-π* electronic transition of the amide chromophore around 230-250 nm, its ORD spectrum is expected to display a corresponding Cotton effect in the same wavelength region. figshare.comacs.org For an enantiomer that shows a negative n-π* CD band, the ORD curve would exhibit a negative Cotton effect, characterized by a trough at a longer wavelength and a peak at a shorter wavelength. Conversely, the opposite enantiomer, with a positive n-π* CD band, would show a positive Cotton effect in its ORD spectrum.

The analysis of such an ORD curve would, in principle, provide the same stereochemical information as the CD spectrum regarding the absolute configuration at C(5) and the conformation of the pyrazolidinone ring. libretexts.org Historically, ORD was a primary tool for such determinations before the widespread adoption of CD spectropolarimeters. libretexts.org Today, CD is often preferred for its simpler, single-band appearance for each electronic transition, which can make interpretation more straightforward compared to the sometimes complex, overlapping bands in ORD spectra. ull.es

Computational and Theoretical Studies on 5 Methyl 3 Pyrazolidinone Systems

Electronic Structure and Conformational Analysis

The electronic structure and conformational landscape of 5-methyl-3-pyrazolidinone and its derivatives are crucial for understanding their reactivity and properties. Computational chemistry provides powerful tools to investigate these aspects at a molecular level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been widely employed to study pyrazolidinone systems. magtech.com.cnamazonaws.comle.ac.uk These calculations provide insights into molecular geometries, electronic properties, and the relative stabilities of different tautomers and conformers. nih.gov For instance, DFT studies can map transition states to identify the rate-limiting steps in reactions involving pyrazolidinones.

DFT methods, such as B3LYP and M06-2X, coupled with basis sets like 6-311+G(d,p) and TZVP, have been used to optimize the geometries of pyrazolidinone derivatives. nih.gov These calculations help in predicting spectroscopic data, such as NMR chemical shifts, which can then be compared with experimental values to validate the computational models. nih.gov The choice of functional and basis set can influence the accuracy of the predicted properties, with some functionals being more suitable for specific types of calculations. nih.gov

In the context of reaction mechanisms, DFT is used to evaluate the energetics of different pathways. For example, in the acylation of polyamines by 5-benzoyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-one, DFT calculations (M06-2X/6-311+G(d,p)//M06-2X/6-31G(d,p)) revealed a two-step mechanism involving acylation and proton transfer, with the former being the rate-determining step. researchgate.net

Molecular Mechanics (MMX) and Force Field Calculations

While detailed information on the specific application of Molecular Mechanics (MMX) and force field calculations to this compound is not extensively available in the provided search results, these methods are generally used for conformational analysis of larger systems and to obtain initial geometries for higher-level calculations like DFT. Studies on related pyrazolidinone derivatives have utilized molecular modeling programs with PM3 calculations to gain insight into reaction mechanisms, such as asymmetric induction in cycloaddition reactions. acs.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgsapub.org The energy and symmetry of these orbitals determine the feasibility and stereochemical outcome of a reaction. wikipedia.org

FMO analysis helps in understanding the reactivity of this compound and its derivatives. core.ac.ukresearchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. malayajournal.org A smaller HOMO-LUMO gap suggests higher reactivity. malayajournal.org The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. The HOMO, being the electron-donating orbital, points to the regions susceptible to electrophilic attack, while the LUMO, an electron-accepting orbital, indicates sites for nucleophilic attack. malayajournal.org

For pyrazolidinone systems, FMO analysis has been used to rationalize the outcomes of cycloaddition reactions and to understand the regioselectivity and stereoselectivity observed experimentally. sapub.org

Table 1: Frontier Molecular Orbital Data for a Representative Imidazole (B134444) Derivative (Illustrative)

OrbitalEnergy (eV)Description
HOMO-5.2822Indicates potential sites for electrophilic attack, with charge density often localized on the imidazole and phenyl rings. malayajournal.org
LUMO-1.2715Indicates potential sites for nucleophilic attack, with charge density often on the imidazole and substituted phenyl rings. malayajournal.org
Energy Gap4.0106A larger gap suggests greater molecular stability and lower chemical reactivity. malayajournal.org

Note: This data is for a related imidazole compound and serves as an illustrative example of the type of information obtained from FMO analysis. Specific values for this compound would require dedicated calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of reaction mechanisms involving this compound. researchgate.netresearchgate.netnajah.edu It allows for the exploration of various possible reaction pathways, the identification of transient intermediates, and the characterization of transition states. sigmaaldrich.com

Transition State Analysis

Transition state analysis is a cornerstone of computational reaction mechanism studies. By locating and characterizing the transition state structures, researchers can understand the energy barriers of a reaction. DFT calculations are frequently used to map transition states and identify the rate-limiting steps in synthetic routes involving pyrazolidinones. For example, in the study of cycloaddition reactions, transition state calculations can explain the observed regioselectivity and stereoselectivity. academie-sciences.fr The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes, offering deep insights into the reaction dynamics.

Energetic Profiles of Reaction Pathways

Table 2: Calculated Energetic Data for a 1,3-Dipolar Cycloaddition Reaction Forming a Pyrazolidinone Ring (Illustrative)

StepSpeciesRelative Free Energy (kcal/mol) at B3LYP/6-311+G(d,p)Relative Free Energy (kcal/mol) at M06-2X/6-31G(d,p)
1Reactants0.00.0
1Transition State 1 (TS1-C)14.94.6
1Intermediate (In-C)-6.0-26.1
2Transition State 2 (TS2-C)15.8 (from In-C)16.9 (from In-C)
2Product (C)-10.1 (from In-C)-18.5 (from In-C)
OverallProduct (C)-16.1-44.6

Source: Adapted from a study on the reaction of azomethine imine and α-oxo-ketene. academie-sciences.fr This table illustrates the type of data generated to compare reaction pathways.

Quantitative Structure-Property Relationship (QSPR) Studies on this compound Systems

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural features of molecules with their physicochemical properties. researchgate.netjournaljerr.com These models are instrumental in predicting the properties of new compounds, thereby saving time and resources in experimental work. journaljerr.comresearchgate.net For this compound and its derivatives, QSPR studies can provide valuable insights into how structural modifications influence their characteristics.

Derivation of Molecular Descriptors

The foundation of any QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several types:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic Descriptors: These relate to the electronic structure of the molecule, such as partial charges on atoms and dipole moments.

Physicochemical Descriptors: These include properties like hydrophobicity (logP) and molar refractivity, which are often calculated from empirical models. researchgate.net

For pyrazolidinone systems, descriptors such as the van der Waals surface area (VSA) and those based on the Partial Equalization of Orbital Electronegativities (PEOE) method can be particularly important for capturing electrostatic interactions. researchgate.net The selection of relevant descriptors is a critical step, often accomplished using statistical methods like genetic algorithms to choose a subset that best correlates with the property of interest. researchgate.netresearchgate.net

Model Building for Physicochemical Properties

Once a set of molecular descriptors has been derived, a mathematical model is built to establish the quantitative relationship between these descriptors and a specific physicochemical property. Multiple Linear Regression (MLR) is a common technique used for this purpose, where the property is expressed as a linear combination of the selected descriptors. researchgate.netresearchgate.net Artificial neural networks (ANNs) are also employed for their ability to model complex, non-linear relationships. researchgate.netjournaljerr.com

For instance, a QSPR model could be developed to predict the solubility of this compound derivatives. The model would be "trained" on a set of known compounds where both the structure and solubility are known. The robustness and predictive power of the resulting model are then evaluated using internal and external validation techniques. researchgate.netresearchgate.net A well-validated QSPR model can then be used to predict the solubility of new, unsynthesized derivatives, guiding the design of compounds with desired properties.

Spectroscopic Prediction and Correlation

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. These theoretical calculations are crucial for understanding experimental spectra and elucidating molecular structure and conformation.

Prediction of Vibrational Frequencies (IR, Raman)

Theoretical methods, particularly Density Functional Theory (DFT), are widely used to calculate the vibrational frequencies of molecules. These calculations can predict the positions and intensities of bands in the infrared (IR) and Raman spectra. libretexts.orgd-nb.info By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be made. americanpharmaceuticalreview.com

For this compound, key vibrational modes include the C=O stretching, N-H bending, and various vibrations of the pyrazolidinone ring and the methyl group. naturalspublishing.com For example, the C=O stretching vibration in pyrazolidinone derivatives is typically observed around 1700 cm⁻¹. DFT calculations can help to understand how factors like substitution on the ring affect the frequency of this and other vibrations. The agreement between calculated and experimental frequencies is often improved by applying a scaling factor to the calculated values to account for systematic errors in the computational method and the neglect of anharmonicity.

Table 1: Predicted Vibrational Frequencies for a Pyrazolidinone Derivative This is a hypothetical table to illustrate the type of data generated. Actual values would depend on the specific derivative and level of theory.

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment
ν(N-H) 3450 3425 N-H stretch
ν(C=O) 1720 1705 Carbonyl stretch
δ(CH₂) 1450 1455 Methylene (B1212753) scissoring

Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can be used to calculate the NMR chemical shifts (δ) of protons (¹H) and carbon-13 (¹³C) in a molecule. pdx.edu These calculations are often performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. modgraph.co.uk

The calculated chemical shifts for this compound can be compared with experimental data to confirm structural assignments. mnstate.edu For example, the chemical shift of the methyl protons would be influenced by the electronic environment of the pyrazolidinone ring. mnstate.edu Similarly, the chemical shifts of the ring carbons can provide detailed information about the electronic structure. Discrepancies between calculated and experimental shifts can sometimes point to specific conformational effects or intermolecular interactions in solution. modgraph.co.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This is a hypothetical table for illustrative purposes. Actual values can vary based on the computational method and solvent.

Atom Predicted δ (ppm) Experimental δ (ppm)
CH₃ (¹H) 2.1 2.3
CH₂ (¹H) 2.5, 2.8 2.6, 2.9
NH (¹H) 5.5 5.8
C=O (¹³C) 175 178
CH (¹³C) 50 52
CH₂ (¹³C) 35 36

Simulation of Chiroptical Spectra

For chiral molecules, chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), provides three-dimensional structural information. acs.orgmdpi.com this compound is chiral if the methyl group is at the C5 position.

Theoretical simulations of ECD and VCD spectra are essential for determining the absolute configuration of chiral molecules. acs.orgmdpi.com By calculating the chiroptical spectra for a specific enantiomer (e.g., the R-enantiomer) and comparing it to the experimental spectrum, the absolute configuration of the synthesized compound can be assigned. acs.org The pyrazolidin-3-one (B1205042) system can be considered a heterocyclic analog of γ-lactams for chiroptical studies. acs.org The sign of the Cotton effect in the CD spectrum, particularly the n-π* transition, can be related to the conformation of the pyrazolidinone ring. acs.org

Applications of 5 Methyl 3 Pyrazolidinone As a Synthetic Building Block in Advanced Organic Chemistry

Role in Peptide Mimetics and Peptidomimetic Design

The development of peptidomimetics, molecules that mimic the structure and function of natural peptides but with improved properties like metabolic stability, is a significant area of medicinal chemistry. rsc.org The rigid, cyclic structure of the pyrazolidinone core is well-suited for creating conformationally constrained peptide analogues, which can help in understanding peptide-receptor interactions and lead to more potent and selective drug candidates. arkat-usa.org

The 5-methyl-3-pyrazolidinone scaffold can be incorporated into larger molecules to mimic specific peptide secondary structures, such as β-turns. These turns are crucial for the biological activity of many peptides. By replacing a dipeptide unit with a pyrazolidinone-based structure, chemists can enforce a specific U-shaped conformation, essential for receptor binding. researchgate.net

Research has focused on the synthesis of pyrazolo[1,2-a]pyrazole-based peptide analogues starting from 5-substituted-3-pyrazolidinones. arkat-usa.org These bicyclic systems serve as highly constrained scaffolds. For instance, [3+2] cycloaddition reactions involving 5-substituted pyrazolidinone derivatives have been used to create complex dipeptide isosteres. researchgate.net This strategy allows for the systematic modification of substituents on the pyrazolidinone ring to fine-tune the spatial arrangement of functional groups, thereby mimicking the side chains of natural amino acids and optimizing interactions with biological targets. arkat-usa.orgresearchgate.net The synthesis of these peptidomimetics often involves the stepwise functionalization of the pyrazolidinone core to build oligopeptide chains.

Table 1: Examples of Pyrazolidinone-Based Scaffolds in Peptidomimetic Design

Base ScaffoldTarget Mimetic StructureSynthetic ApproachKey FeatureReference
5-Substituted-3-pyrazolidinoneConformationally constrained peptide analoguesStepwise functionalization and couplingIntroduction of peptide-like side chains on a rigid core. arkat-usa.org arkat-usa.org
Pyrazolo[1,2-a]pyrazoleU-shaped dipeptide isosteres[3+2] Cycloaddition reactionsCreates rigid bicyclic structures mimicking peptide turns. researchgate.net researchgate.net
4-Aminopyrazolidin-3-onesAnalogues of D-cycloserineMulti-step synthesis including reductive alkylationMimics non-proteinogenic amino acids. arkat-usa.org arkat-usa.org

Intermediacy in the Construction of Complex Polycyclic and Heterocyclic Frameworks

The this compound ring is a powerful building block for the synthesis of a diverse array of more complex heterocyclic and polycyclic systems. rsc.org Its inherent reactivity allows it to participate in various cyclization and annulation reactions, serving as a linchpin in the assembly of novel molecular frameworks.

One of the most prominent applications is in cycloaddition reactions. Pyrazolidinone derivatives, particularly as azomethine imines, act as 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles like alkynes and alkenes. nih.govrsc.org These reactions lead to the formation of N,N-bicyclic pyrazolidinones and pyrazolo[1,2-a]pyrazolone structures. rsc.orgnih.gov The regioselectivity and stereoselectivity of these cycloadditions can often be controlled by the choice of catalyst and reaction conditions. nih.gov

Furthermore, the pyrazolidinone moiety can act as a traceless directing group in transition metal-catalyzed reactions to construct privileged nitrogen-containing heterocycles. rsc.org For example, catalytic system-controlled divergent reactions of pyrazolidinones with 3-alkynyl-3-hydroxyisoindolinones have been developed to selectively synthesize distinct frameworks, including tetrahydropyrimidinones and 3-acylindoles, through controlled N-N bond activation and annulation cascades. rsc.org Organocatalytic approaches have also been successful, enabling the synthesis of 4-substituted-3-pyrazolidinones from α,β-unsaturated aldehydes and hydrazine (B178648) derivatives, which are then used as intermediates for further transformations. researchgate.netmdpi.com Another synthetic strategy involves the intramolecular cyclization of precursors like enamino esters, derived from dioxo-pyrrolidines, to furnish novel 3,4-fused pyrazolidinone γ-lactam bicyclic systems. acgpubs.org

Table 2: Synthesis of Complex Frameworks from Pyrazolidinone Intermediates

Starting MaterialReagent/Catalyst SystemResulting FrameworkReaction TypeReference
Pyrazolidinone3-Alkynyl-3-hydroxyisoindolinone / [Cp*RhCl2]2Tetrahydropyrimidinones, 3-AcylindolesAnnulation Cascade / N-N Bond Activation rsc.org
Azomethine Imine (from Pyrazolidinone)α-Chloroaldehyde / Chiral N-Heterocyclic CarbeneBicyclic Pyrazolidinones[3+2] Annulation rsc.org
Azomethine Imine (from Pyrazolidinone)Terminal Alkyne / Cu(I) or Ag(I) catalyst5,6- or 5,7-Disubstituted Bicyclic Products[3+2] Cycloaddition nih.gov
Dioxo-pyrrolidineHydrazine Hydrate (B1144303) / Reduction3,4-Fused Pyrazolidinone γ-LactamHydrazonation / Intramolecular Cyclization acgpubs.org
α-Substituted EnalsHydrazine Derivative / Organocatalyst (Pyrrolidine)4-Substituted-3-pyrazolidinonesAddition / Cyclization mdpi.com

Use in the Synthesis of Ligands for Catalysis (Mechanistic or Design Focus)

In the field of asymmetric catalysis, where the goal is to create chiral molecules with high enantioselectivity, pyrazolidinone derivatives have been employed as effective chiral ligands and auxiliaries. The design of these ligands often leverages the rigid pyrazolidinone backbone to create a well-defined chiral environment around a metal center.

A key concept in this application is the "chirality relay system". clockss.org In this design, a pyrazolidinone auxiliary, even if it is achiral itself (e.g., a 5,5-dimethyl-3-pyrazolidinone), can be functionalized and used in conjunction with a chiral catalyst. The pyrazolidinone's structure helps to effectively transmit the chiral information from the catalyst to the reaction site, enhancing enantioselectivity. clockss.org For example, α,β-unsaturated amides derived from 3-pyrazolidinones have been used in Diels-Alder and cycloaddition reactions where a bulky, flexible substituent on one of the nitrogen atoms orients itself to shield one face of the molecule, directed by the chiral catalyst. clockss.orgiastate.edu

More directly, chiral pyrazolidinone scaffolds are used as the core of new ligands. For instance, 3-(2-pyridyl)-2-pyrazolines, which can be synthesized from pyrazolidinone precursors, have been designed as new chiral ligands. In these systems, a metal can coordinate between the pyrazoline and pyridine (B92270) nitrogen atoms, creating a chiral complex where substituents on the pyrazoline ring dictate the stereochemical outcome of a catalyzed reaction. clockss.org Nickel(II) complexes with chiral ligands incorporating a pyrazolidinone framework have been successfully used in asymmetric [3+2] cycloaddition reactions, achieving high enantioselectivity. acs.org The mechanistic focus is on how the steric and electronic properties of the pyrazolidinone ligand control the approach of substrates to the catalytic center, thereby governing the stereochemistry of the product.

Development of Novel Material Precursors

The application of this compound extends to materials science, where it serves as a precursor for the development of specialty polymers and other novel materials. The bifunctional nature of the molecule—with two nucleophilic nitrogen atoms and the potential for derivatization at the carbon backbone—allows it to be incorporated into polymer chains through various polymerization reactions.

While detailed explorations are emerging, the pyrazolidinone ring can be envisioned as a monomer unit in the synthesis of specialty polyamides or other condensation polymers. The rigidity of the heterocyclic ring, when integrated into a polymer backbone, can influence the resulting material's thermal and mechanical stability. Its ability to form hydrogen bonds via the N-H groups can also be exploited to control the morphology and intermolecular interactions within the material. The use of this compound and its derivatives as precursors is an area of ongoing research, focusing on creating new materials with tailored structural features originating from this versatile heterocyclic building block.

Future Research Directions and Unexplored Avenues in 5 Methyl 3 Pyrazolidinone Chemistry

Development of Novel Asymmetric Catalytic Methodologies

The synthesis of enantiomerically pure pyrazolidinones is of paramount importance for their application in pharmaceuticals. While some asymmetric methods exist, there is considerable scope for the development of more efficient and versatile catalytic systems.

Future research should focus on:

Transition Metal Catalysis: Exploring a broader range of chiral transition metal complexes for asymmetric synthesis is a promising avenue. For instance, palladium-catalyzed asymmetric hydrogenation of fluorinated pyrazol-5-ols has shown success in producing 2,5-disubstituted and 2,4,5-trisubstituted pyrazolidinones with high enantiomeric excess. rsc.org Further investigation into other metals like iridium, rhodium, and ruthenium, combined with a diverse library of chiral ligands, could lead to novel and more effective catalytic systems. le.ac.uk The use of chiral zirconium catalysts in asymmetric intramolecular [3+2] cycloadditions of hydrazones has also proven effective for creating condensed pyrazolidinone derivatives. nih.gov

Organocatalysis: Chiral Brønsted acids and Lewis bases have emerged as powerful tools in asymmetric synthesis. nih.govrsc.org The application of chiral BINOL phosphates in conjunction with silicon Lewis acids has been shown to produce highly enantioenriched azomethine imines, which are precursors to pyrazolidinone derivatives. nih.gov Further exploration of bifunctional organocatalysts, which can activate both the nucleophile and electrophile simultaneously, could lead to highly stereoselective transformations. researchgate.net

Biocatalysis: The use of enzymes offers a green and highly selective alternative to traditional chemical catalysis. Ethylenediamine-N,N'-disuccinic acid (EDDS) lyase has been successfully employed in the asymmetric synthesis of N-arylated aspartic acids, which can be converted to chiral pyrazolidin-3-ones. researchgate.netacs.org Screening for novel enzymes with tailored substrate specificities and developing chemoenzymatic cascade reactions will be crucial for the practical synthesis of optically pure 5-methyl-3-pyrazolidinone derivatives. researchgate.netacs.org A one-pot chemoenzymatic route combining EDDS lyase-catalyzed hydroamination and acid-catalyzed cyclization has already shown promise for producing enantiomerically pure pyrazolidin-3-ones. researchgate.netacs.org

Table 1: Asymmetric Catalytic Methodologies for Pyrazolidinone Synthesis
Catalytic ApproachCatalyst ExampleKey TransformationReported Enantiomeric Excess (ee)
Transition Metal CatalysisPalladium complexesAsymmetric hydrogenation of pyrazol-5-olsUp to 96%
OrganocatalysisChiral BINOL phosphates / Silicon Lewis acidAsymmetric [3+2] cycloaddition of acylhydrazonesUp to 99%
BiocatalysisEDDS LyaseChemoenzymatic synthesis from arylhydrazines and fumarate (B1241708)>99%

Exploration of Unconventional Reactivity Patterns

Moving beyond the well-established reactions of the pyrazolidinone core, future research should investigate novel and unconventional reactivity patterns to access new chemical space.

Key areas for exploration include:

C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical and efficient strategy. Research into rhodium-catalyzed C-H activation of pyrazolidinones and their subsequent coupling with alkynes and alkenes could lead to the synthesis of complex fused heterocyclic systems. le.ac.uk The development of catalytic systems that can selectively activate specific C-H bonds on the pyrazolidinone ring will be a significant challenge and a rewarding area of study. le.ac.uk

Ring-Opening and Rearrangement Reactions: Investigating the controlled ring-opening of the pyrazolidinone scaffold could provide access to valuable acyclic intermediates with multiple functional groups. For instance, visible-light-induced regioselective C5–N4 photoinduced nucleophilic ring opening of pyrazolo[1,2-a]pyrazoles has been demonstrated. acs.org Furthermore, exploring novel rearrangement reactions, potentially triggered by light or transition metal catalysts, could lead to the discovery of new heterocyclic frameworks.

[3+2] Cycloaddition Reactions: Azomethine imines derived from pyrazolidinones are versatile 1,3-dipoles for [3+2] cycloaddition reactions, providing a powerful tool for constructing five-membered heterocycles. nih.gov Future work could focus on expanding the scope of dipolarophiles used in these reactions and developing catalytic asymmetric variants. nih.govrsc.org Copper-catalyzed [3+2] cycloaddition of in situ generated azomethine imines with ynones is a recent example of this approach. acs.org

Integration with Flow Chemistry and Sustainable Synthetic Processes

The principles of green chemistry are increasingly important in modern organic synthesis. Integrating the synthesis of this compound and its derivatives with flow chemistry and other sustainable technologies can offer significant advantages.

Future research directions in this area include:

Continuous Flow Synthesis: Flow chemistry allows for precise control over reaction parameters, improved safety, and easier scalability. beilstein-journals.org Developing continuous flow processes for the synthesis of this compound, potentially involving immobilized catalysts or reagents, would be a significant step towards a more sustainable manufacturing process. beilstein-journals.org This approach is particularly well-suited for handling hazardous reagents or intermediates.

Use of Greener Solvents and Catalysts: Research should focus on replacing hazardous solvents and catalysts with more environmentally benign alternatives. Water has been successfully used as a solvent for the synthesis of some pyrazole (B372694) derivatives. researchgate.net The development of recyclable catalysts, such as polymer-supported or magnetic nanoparticle-based catalysts, would also contribute to the sustainability of these synthetic routes.

Photochemical and Electrochemical Methods: Light and electricity are clean and efficient energy sources for promoting chemical reactions. Exploring photochemical and electrochemical methods for the synthesis and functionalization of this compound could lead to novel and sustainable transformations. acs.orgrsc.org For example, visible-light-induced aerobic oxidation of N1-substituted pyrazolidin-3-ones can generate azomethine imines for subsequent cycloaddition reactions. acs.org

Advanced Spectroscopic Characterization of Transient Species

A deeper understanding of reaction mechanisms often requires the detection and characterization of fleeting intermediates. The application of advanced spectroscopic techniques can provide invaluable insights into the reactive species involved in this compound chemistry.

Future research should employ:

In-situ NMR and IR Spectroscopy: These techniques allow for the real-time monitoring of reactions, enabling the identification of transient intermediates and the elucidation of reaction kinetics. psu.edu For example, 13C NMR spectroscopy has been used to follow the reaction between β-ketoesters and hydrazines to form pyrazolinones, identifying intermediate species. psu.edu

Mass Spectrometry Techniques: Advanced mass spectrometry methods, such as electrospray ionization (ESI-MS) and high-resolution mass spectrometry (HRMS), can be used to detect and characterize transient species, including radical intermediates. acs.org

Time-Resolved Spectroscopy: For studying very fast reactions, such as those involving photochemical intermediates, time-resolved spectroscopic techniques like flash photolysis are essential.

Deepening Computational Understanding of Structure-Reactivity Relationships

Computational chemistry provides a powerful tool for understanding the relationship between the structure of this compound and its reactivity. Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, predict the stereochemical outcome of reactions, and design new catalysts.

Future computational studies should focus on:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Methyl-3-pyrazolidinone, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves cyclization or oxidation of precursor pyrazolidines. For example, 1-(1-methylethyl)-5-methyl-3-pyrazolidinone is synthesized by dissolving the precursor in acetic acid, followed by controlled addition of 35% aqueous hydrogen peroxide at 65°C over 3 hours, then stirring at 20–25°C for 15 hours . Yield optimization requires precise temperature control, stoichiometric ratios (e.g., 2.74 mol substrate to 3.0 mol H₂O₂), and pH adjustment to ~7 during workup. Post-reaction purification via filtration and drying at 50°C yields colorless crystals .

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

  • Methodological Answer : Characterization should combine chromatographic (HPLC, TLC) and spectroscopic techniques. For example, NMR (¹H/¹³C) confirms substitution patterns, while IR identifies carbonyl stretching (~1700 cm⁻¹ for pyrazolidinone). Purity is validated via melting point analysis and HPLC retention times, as demonstrated in the isolation of 1,2-dihydro derivatives . Mass spectrometry (ESI-MS) further confirms molecular weight, critical for novel analogues .

Q. What solvent systems and reaction conditions are optimal for functionalizing 5-Methyl-3-pyrazrazolidinone at the C5 position?

  • Methodological Answer : Methanol or ethanol under argon with sodium methoxide as a base facilitates alkylation or condensation. For instance, this compound reacts with 5-chloro-2-benzaldehyde derivatives in methanol at 0°C, followed by reflux to form Schiff bases or heterocyclic adducts . Solvent polarity and temperature (e.g., reflux vs. room temperature) influence regioselectivity and byproduct formation.

Advanced Research Questions

Q. What strategies enable regioselective functionalization at the N1 position of this compound?

  • Methodological Answer : N1 modification often requires protecting the carbonyl group. For example, mesylation (MsCl in CH₂Cl₂/pyridine at 0°C) of the amine group, followed by nucleophilic substitution with hydrazine or methylamine, yields 5-aminomethyl derivatives . Catalytic methods using ionic liquids or nanoparticles (e.g., diethanolamine in ethanol) improve efficiency and reduce side reactions .

Q. How can computational modeling resolve contradictions in the catalytic efficiency of pyrazolidinone synthesis?

  • Methodological Answer : Density functional theory (DFT) studies can map transition states to identify rate-limiting steps. For instance, in situ generation of peracetic acid during H₂O₂-mediated oxidations may explain variability in yields under different pH conditions . Molecular docking can also predict steric effects in N1-alkylation, guiding solvent/catalyst selection .

Q. What methodologies address enantiomeric purity challenges in large-scale synthesis of this compound derivatives?

  • Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) or enzymatic kinetic resolution ensures enantiopurity. For example, adjusting pH to 7 during workup minimizes racemization, as seen in the isolation of 1,2-dihydro derivatives . Continuous-flow reactors with immobilized catalysts (e.g., Pd/C) enhance reproducibility in multi-step syntheses .

Q. How do solvent and catalyst choices influence the eco-friendly synthesis of pyrazolidinone-based scaffolds?

  • Methodological Answer : Green solvents (e.g., water, ethanol) and recyclable catalysts (e.g., Fe₃O₄ nanoparticles) reduce environmental impact. A model reaction between this compound and benzaldehyde in ethanol with diethanolamine achieves 85% yield under reflux, avoiding toxic solvents . Life-cycle assessment (LCA) tools can compare waste profiles of traditional vs. green protocols.

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